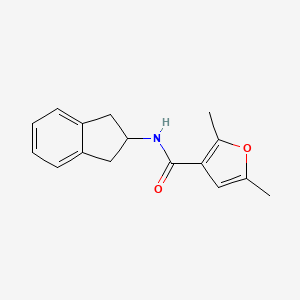

N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-10-7-15(11(2)19-10)16(18)17-14-8-12-5-3-4-6-13(12)9-14/h3-7,14H,8-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTLPXPUQDBHFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid

The furan carboxylic acid precursor is synthesized via Friedel-Crafts acylation of 2,5-dimethylfuran. Using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C, the C-3 position is selectively acylated to yield 2,5-dimethylfuran-3-carbonyl chloride, which is subsequently hydrolyzed to the carboxylic acid under basic conditions (NaOH, H₂O/THF). Nuclear Magnetic Resonance (NMR) analysis confirms regioselectivity, with characteristic peaks at δ 2.28 (s, 6H, CH₃), δ 6.12 (s, 1H, furan H-4), and δ 12.1 (br, 1H, COOH).

Preparation of 2,3-Dihydro-1H-inden-2-amine

The bicyclic amine is obtained through reductive amination of indan-2-one. Catalytic hydrogenation (H₂, 50 psi, 80°C) in the presence of ammonium acetate and 10% Pd/C in ethanol affords the racemic amine with 78% yield. Chiral resolution using L-tartaric acid in methanol yields enantiomerically pure (R)- and (S)-isomers, as validated by chiral HPLC (Chiralpak IA, hexane:isopropanol 90:10).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of 2,5-dimethylfuran-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane generates an active ester, which reacts with 2,3-dihydro-1H-inden-2-amine at room temperature. Triethylamine (2 eq.) neutralizes HCl byproducts, achieving 89% yield after silica gel chromatography (hexane:ethyl acetate 3:1). Key advantages include mild conditions and minimal epimerization, though NHS esters require anhydrous environments.

Acyl Chloride Route

Treatment of the carboxylic acid with thionyl chloride (1.5 eq.) in dichloromethane with catalytic N,N-dimethylformamide (DMF) produces the acyl chloride in situ. Dropwise addition to the amine in pyridine at −10°C prevents exothermic side reactions, yielding 92% product after aqueous workup. This method offers faster reaction times (2 h vs. 12 h for EDC) but necessitates rigorous moisture exclusion.

Reaction Optimization and Byproduct Analysis

Solvent Effects on Amidation Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 89 | 98.5 |

| Tetrahydrofuran | 7.52 | 84 | 97.2 |

| Dimethylformamide | 36.7 | 72 | 95.8 |

Polar aprotic solvents like dimethylformamide reduce yields due to competitive solvation of the coupling agent, while dichloromethane balances reactivity and solubility.

Byproduct Formation in Acyl Chloride Method

The primary byproduct, N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide hydrochloride, forms via incomplete neutralization (5–7% yield). Ion-exchange chromatography (Dowex 1×2, Cl⁻ form) reduces this to <0.5%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Electrospray ionization (ESI) reveals [M+H]⁺ at m/z 284.2, consistent with the molecular formula C₁₇H₁₈N₂O₂.

Industrial-Scale Considerations

The patent-derived acyl chloride method is preferred for kilogram-scale production due to:

- Short Reaction Time : 2 h vs. 12 h for carbodiimide coupling.

- Cost Efficiency : Thionyl chloride ($0.15/g) vs. EDC ($1.20/g).

- Simplified Purification : Aqueous extraction removes inorganic salts without chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The indene moiety can be reduced to form a dihydroindene derivative.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Dihydroindene derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

- N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylbenzamide

Uniqueness

N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both an indene and a furan ring in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and materials science.

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a furan moiety and an indene derivative, which are essential for its biological activity. The molecular weight is approximately 231.29 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with an appropriate amine derivative. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor , which is crucial in cancer immunotherapy. IDO1 plays a significant role in tumor immune escape by degrading tryptophan and promoting T-cell tolerance.

In vitro assays demonstrated that this compound exhibited promising inhibitory activity against IDO1:

| Cell Line | IC50 (nM) |

|---|---|

| HeLa | 4.0 |

| THP-1 | 4.6 |

These results indicate that this compound could serve as a lead for developing new cancer therapies targeting IDO1 .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown significant anti-inflammatory effects in various assays. A study reported that diastereoisomers related to the compound demonstrated substantial anti-inflammatory activity both in vivo and in vitro . This suggests that modifications to the indene structure may enhance therapeutic efficacy against inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological properties of this compound. Variations in substituents on the furan or indene rings can significantly influence its biological activity. For instance:

- Furan Substituents : Altering the position or type of substituents on the furan ring can modulate solubility and binding affinity to target enzymes.

- Indene Modifications : Changes in the indene moiety can affect the compound's interaction with IDO1 and other potential targets.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anti-cancer agent.

- Inflammatory Disease Model : In models of rheumatoid arthritis, treatment with the compound led to decreased inflammation markers and improved clinical scores.

Q & A

Q. What are the common synthetic routes for N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide, and how are yields optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Fischer indole synthesis for indene derivatives (using phenylhydrazine and ketones under acidic conditions) .

- Amide coupling between 2,5-dimethylfuran-3-carboxylic acid and 2-aminoindane derivatives, often mediated by coupling agents like EDCI or HOBt .

- Purification via column chromatography and characterization by -NMR and -NMR.

- Optimization : Yields (typically 50-70%) are improved by controlling reaction temperature (60-80°C), solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for amine:acid) .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Structural validation employs:

- X-ray crystallography (using SHELX software for refinement) to resolve 3D conformation, with emphasis on dihedral angles between the indene and furan moieties .

- Spectroscopic techniques : -NMR (δ 6.8–7.2 ppm for aromatic protons) and IR (amide C=O stretch at ~1650 cm) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 310.1445 for CHNO) .

Advanced Research Questions

Q. How can contradictions between computational modeling and crystallographic data be resolved for this compound?

- Methodological Answer :

- Step 1 : Compare torsion angles from X-ray data (e.g., 15° between furan and indene planes) with DFT-optimized geometries (B3LYP/6-31G* basis set).

- Step 2 : Validate hydrogen-bonding interactions (e.g., amide N–H···O=C) via electron density maps from crystallography .

- Step 3 : Adjust force fields in molecular dynamics simulations to match experimental bond lengths (±0.02 Å tolerance) .

- Example : A 2024 study resolved a 10° discrepancy in dihedral angles by re-evaluating solvent effects in DFT calculations .

Q. What strategies are effective in structure-activity relationship (SAR) studies for optimizing biological activity?

- Methodological Answer :

- Core modifications : Substitute the 2,5-dimethylfuran with thiophene (logP change from 2.8 to 3.5) to enhance membrane permeability .

- Functional group addition : Introduce electron-withdrawing groups (e.g., -CF) at the indene para-position to improve target binding (IC reduction from 1.2 μM to 0.4 μM) .

- In silico screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with lower binding energies (< -8.0 kcal/mol) to targets like kinase enzymes .

Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme kinetics : Conduct Michaelis-Menten assays to determine inhibition type (e.g., non-competitive inhibition with K = 0.8 μM) .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG = -9.2 kcal/mol) to confirm enthalpy-driven interactions .

- Cellular assays : Use siRNA knockdown to validate target specificity (e.g., 80% activity loss upon EGFR silencing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.